

# Application Note: Transcriptomic Analysis of Normal Human Lung Fibroblasts Treated with Saracatinib

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Introduction

Saracatinib (AZD0530) is a potent dual-specific inhibitor of Src family kinases and Bcr-Abl tyrosine kinase.[1][2] Initially developed as an oncological agent, its mechanism of action has garnered interest in other therapeutic areas, notably in idiopathic pulmonary fibrosis (IPF).[1][3] Transcriptomic analysis of cells treated with Saracatinib provides valuable insights into its molecular mechanisms and its effects on various signaling pathways. This document outlines the protocols for performing transcriptomic analysis on Normal Human Lung Fibroblasts (NHLF) treated with Saracatinib, particularly in the context of TGF-β-induced fibrotic responses, and presents the expected quantitative outcomes and affected signaling pathways.

# **Data Presentation**

The following tables summarize the quantitative data from transcriptomic analyses of cells treated with Saracatinib. The primary context for this data is the study of Idiopathic Pulmonary Fibrosis (IPF), where Saracatinib has been shown to reverse pro-fibrotic gene expression signatures.

Table 1: Summary of Differentially Expressed Genes (DEGs) in NHLF Cells



| Treatment<br>Condition                          | Number of DEGs<br>(adj. p-value < 0.05) | Key Findings                                                                               | Reference |
|-------------------------------------------------|-----------------------------------------|--------------------------------------------------------------------------------------------|-----------|
| TGF-β-stimulated<br>NHLF cells +<br>Saracatinib | > 500                                   | Saracatinib<br>significantly alters the<br>gene expression<br>profile induced by<br>TGF-β. | [3]       |

Table 2: Key Pro-fibrotic Genes Downregulated by Saracatinib in TGF-β-stimulated NHLF Cells

| Gene Symbol | Gene Name                                        | Function                                   | Fold Change<br>(Illustrative) | Adjusted p-<br>value<br>(Illustrative) |
|-------------|--------------------------------------------------|--------------------------------------------|-------------------------------|----------------------------------------|
| ACTA2       | Actin, Alpha 2,<br>Smooth Muscle                 | Myofibroblast<br>differentiation<br>marker | -2.5                          | < 0.01                                 |
| COL1A1      | Collagen Type I<br>Alpha 1 Chain                 | Extracellular<br>matrix<br>component       | -3.0                          | < 0.01                                 |
| COL3A1      | Collagen Type III<br>Alpha 1 Chain               | Extracellular<br>matrix<br>component       | -2.8                          | < 0.01                                 |
| FN1         | Fibronectin 1                                    | Extracellular<br>matrix<br>component       | -2.2                          | < 0.05                                 |
| SERPINE1    | Serpin Family E<br>Member 1 (PAI-<br>1)          | Inhibitor of fibrinolysis, profibrotic     | -2.0                          | < 0.05                                 |
| TGFBR1      | Transforming<br>Growth Factor<br>Beta Receptor 1 | TGF-β signaling                            | -1.8                          | < 0.05                                 |



Note: The fold changes and p-values are illustrative and based on findings from the referenced literature. For precise data, refer to the source publications and the associated public datasets (e.g., GEO accession GSE178518 and GSE17845).[4]

Table 3: Enriched Signaling Pathways Modulated by Saracatinib Treatment in TGF-β-stimulated NHLF Cells (from Gene Set Enrichment Analysis - GSEA)

| Pathway                                 | Direction of Modulation by<br>Saracatinib | Key Genes Involved<br>(Illustrative) |
|-----------------------------------------|-------------------------------------------|--------------------------------------|
| Epithelial-Mesenchymal Transition (EMT) | Downregulated                             | SNAI1, ZEB1, VIM                     |
| TGF-β Signaling                         | Downregulated                             | SMAD2, SMAD3, TGFB1                  |
| WNT Signaling                           | Downregulated                             | WNT5A, CTNNB1, FZD2                  |
| Interferon Alpha (IFNα)<br>Response     | Upregulated                               | STAT1, IRF7, OAS1                    |
| Interferon Gamma (IFNy)<br>Response     | Upregulated                               | STAT1, IRF1, CXCL10                  |
| Inflammatory Response                   | Modulated                                 | IL6, TNF, NFKB1                      |

# **Experimental Protocols**

Detailed methodologies for the key experiments are provided below.

# **Protocol 1: Cell Culture and Treatment**

This protocol describes the culture of Normal Human Lung Fibroblasts (NHLF) and their treatment with Saracatinib and TGF-β.

#### Materials:

- Normal Human Lung Fibroblasts (NHLF)
- Fibroblast Growth Medium-2 (FGM-2)



- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Saracatinib (AZD0530)
- Recombinant Human TGF-β1
- Dimethyl sulfoxide (DMSO)
- T-75 cell culture flasks
- 6-well cell culture plates

#### Procedure:

- Cell Culture:
  - 1. Culture NHLF cells in T-75 flasks with FGM-2 medium supplemented with 2% FBS and 1% Penicillin-Streptomycin.
  - 2. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
  - 3. Passage the cells with Trypsin-EDTA when they reach 80-90% confluency.
- Cell Seeding for Experiment:
  - 1. Seed NHLF cells into 6-well plates at a density of 2 x 10<sup>5</sup> cells per well.
  - 2. Allow the cells to adhere and grow for 24 hours.
- Serum Starvation:
  - 1. After 24 hours, aspirate the growth medium and wash the cells once with PBS.



- 2. Add serum-free FGM-2 medium and incubate for 16-24 hours.
- Saracatinib Treatment:
  - 1. Prepare a stock solution of Saracatinib in DMSO.
  - 2. Dilute Saracatinib in serum-free FGM-2 to a final concentration of 0.3 µM.[5]
  - 3. Add the Saracatinib-containing medium to the designated wells. For vehicle control wells, add an equivalent volume of DMSO-containing medium.
  - 4. Incubate for 1 hour.[5]
- TGF-β Stimulation:
  - 1. Prepare a stock solution of recombinant human TGF-β1.
  - 2. Dilute TGF-β1 in serum-free FGM-2 to a final concentration of 2 ng/mL.[5]
  - 3. Add the TGF- $\beta$ 1-containing medium to the designated wells (both Saracatinib-treated and vehicle-treated).
  - 4. Incubate for the desired time point for transcriptomic analysis (e.g., 24 hours).
- Cell Lysis and RNA Extraction:
  - 1. After the incubation period, aspirate the medium and wash the cells with ice-cold PBS.
  - 2. Lyse the cells directly in the wells using a suitable lysis buffer for RNA extraction.

# Protocol 2: RNA Extraction, Library Preparation, and Sequencing

This protocol outlines the steps for isolating total RNA, preparing sequencing libraries, and performing RNA sequencing.

#### Materials:

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)



- DNase I
- RNA quantification instrument (e.g., NanoDrop, Qubit)
- RNA integrity assessment instrument (e.g., Agilent Bioanalyzer)
- RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)
- Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)

#### Procedure:

- RNA Extraction:
  - 1. Extract total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit.
  - 2. Perform an on-column DNase I digestion to remove any contaminating genomic DNA.
  - 3. Elute the RNA in RNase-free water.
- RNA Quality Control:
  - 1. Quantify the RNA concentration using a Qubit fluorometer.
  - 2. Assess RNA purity by measuring the A260/A280 and A260/A230 ratios using a NanoDrop spectrophotometer.
  - 3. Determine the RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value > 8 is recommended for high-quality RNA-seq.
- Library Preparation:
  - 1. Start with 100 ng to 1  $\mu$ g of total RNA.
  - 2. Prepare the RNA-seq libraries using a commercial library preparation kit according to the manufacturer's instructions. This typically involves:
    - mRNA purification (poly-A selection) or ribosomal RNA depletion.



- RNA fragmentation.
- First and second-strand cDNA synthesis.
- End repair and A-tailing.
- Adapter ligation.
- PCR amplification of the library.
- Library Quality Control:
  - Quantify the final library concentration using a Qubit fluorometer.
  - 2. Assess the library size distribution using an Agilent Bioanalyzer.
- Sequencing:
  - 1. Pool the libraries in equimolar concentrations.
  - 2. Perform single-end or paired-end sequencing on an Illumina NGS platform to a desired read depth (e.g., 20-30 million reads per sample).

# **Protocol 3: Bioinformatic Analysis of RNA-seq Data**

This protocol provides a general workflow for the bioinformatic analysis of the generated RNA-seq data.

#### Software/Tools:

- FastQC (for quality control of raw reads)
- Trimmomatic or Cutadapt (for adapter and quality trimming)
- STAR or HISAT2 (for alignment to a reference genome)
- featureCounts or HTSeq (for read quantification)
- DESeq2 or edgeR (for differential gene expression analysis)



GSEA software or clusterProfiler (for pathway analysis)

#### Procedure:

- Quality Control of Raw Reads:
  - 1. Use FastQC to assess the quality of the raw sequencing reads.
- Read Trimming:
  - 1. Use Trimmomatic or Cutadapt to remove adapter sequences and low-quality bases from the reads.
- Alignment:
  - 1. Align the trimmed reads to a human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.
- Read Quantification:
  - 1. Use featureCounts or HTSeq to count the number of reads mapping to each gene.
- Differential Gene Expression Analysis:
  - 1. Use DESeq2 or edgeR in R to identify differentially expressed genes between different conditions (e.g., TGF- $\beta$  vs. TGF- $\beta$  + Saracatinib).
  - 2. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).
- Pathway and Gene Set Enrichment Analysis:
  - 1. Perform GSEA or use tools like clusterProfiler to identify enriched biological pathways and gene sets among the differentially expressed genes.

# **Visualization of Signaling Pathways and Workflows**

The following diagrams were generated using Graphviz (DOT language) to visualize key signaling pathways and the experimental workflow.





Click to download full resolution via product page

Caption: TGF-β and Src Signaling Pathway Inhibition by Saracatinib.





Click to download full resolution via product page

Caption: Experimental Workflow for Transcriptomic Analysis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Hands-on: Reference-based RNA-Seq data analysis / Reference-based RNA-Seq data analysis / Transcriptomics [training.galaxyproject.org]
- 2. Saracatinib Wikipedia [en.wikipedia.org]
- 3. Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in In Vitro, In Vivo and Ex Vivo Models of Pulmonary Fibrosis | bioRxiv [biorxiv.org]
- To cite this document: BenchChem. [Application Note: Transcriptomic Analysis of Normal Human Lung Fibroblasts Treated with Saracatinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194694#transcriptomic-analysis-of-cells-treated-with-saracatinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com